molecular formula C15H14O3 B2942499 (2,4-Dimethoxyphenyl)(phenyl)methanone CAS No. 3555-84-8

(2,4-Dimethoxyphenyl)(phenyl)methanone

Cat. No.: B2942499
CAS No.: 3555-84-8
M. Wt: 242.274
InChI Key: WWVXYKPKRAMYDP-UHFFFAOYSA-N
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Description

(2,4-Dimethoxyphenyl)(phenyl)methanone is an organic compound with the molecular formula C15H14O3. It is characterized by the presence of two methoxy groups attached to a phenyl ring and a phenyl group attached to a methanone group. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,4-Dimethoxyphenyl)(phenyl)methanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2,4-dimethoxybenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to a methylene group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce methylene derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dimethoxyphenyl)(phenyl)methanone is unique due to the specific positioning of its methoxy groups, which influences its electronic properties and reactivity. This makes it particularly valuable in the synthesis of photochromic materials and other advanced compounds .

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-12-8-9-13(14(10-12)18-2)15(16)11-6-4-3-5-7-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVXYKPKRAMYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,4-dimethoxybenzophenone was prepared by the Friedel-Crafts reaction of 1,3-dimethoxybenzene with benzoyl chloride in carbon disulfide using aluminum chloride as the catalyst 11.4 grams (0.05 mole) of the resulting benzophenone was converted to the propargyl alcohol using the conditions described in Example 1, Step 2. The crude propargyl alcohol was taken up in 150 milliliters of toluene. 3 grams (0.02 mole) of 2-naphthol and 30 grams of anhydrous acidic alumina were added to the toluene solution. The resulting slurry was refluxed for 3 hours, cooled and filtered. The alumina was separated from the reaction mixture and washed with toluene until no more photochromic was extracted therefrom. The solvent solutions were combined and the toluene solvent removed on a rotary evaporator. The residue was chromatographed on silica using a 4:1 mixture of hexane and ethyl acetate as elutant. The photochromic fractions were combined and re-chromatographed using a 3:7 mixture of hexane and chloroform as elutant. The photochromic product readily crystallized from hexane. 2.6 grams of crystallized product having a melting range of 132-134° C. were obtained. NMR analysis of the product confirmed it to be 3-phenyl-3-(2,4-dimethoxyphenyl)-3H-naphtho[2,1-b]pyran.
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